molecular formula C14H9N3OS3 B5190516 7-[(1,3-benzothiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[(1,3-benzothiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B5190516
M. Wt: 331.4 g/mol
InChI Key: MSBOWIYUQRFPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(1,3-benzothiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound possesses a unique structure that makes it an attractive candidate for drug development.

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives are known to exhibit anti-tubercular activity. They inhibit the growth of M. tuberculosis, the bacterium responsible for tuberculosis .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can also vary. Some benzothiazole compounds are known to be potential carcinogens and hepatotoxins, and may cause skin sensitization .

Future Directions

The future directions in the research of benzothiazole derivatives are promising. They continue to be studied for their potential as therapeutic agents, particularly in the treatment of tuberculosis .

properties

IUPAC Name

7-(1,3-benzothiazol-2-ylsulfanylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3OS3/c18-12-7-9(15-13-17(12)5-6-19-13)8-20-14-16-10-3-1-2-4-11(10)21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBOWIYUQRFPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)N4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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